molecular formula C6H5NS B12982015 2-Ethynyl-5-methylthiazole

2-Ethynyl-5-methylthiazole

Cat. No.: B12982015
M. Wt: 123.18 g/mol
InChI Key: AEYSJPSGGDDHSX-UHFFFAOYSA-N
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Description

2-Ethynyl-5-methylthiazole is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-5-methylthiazole typically involves the reaction of appropriate thiazole derivatives with ethynylating agents. One common method is the reaction of 2-bromo-5-methylthiazole with acetylene in the presence of a palladium catalyst under mild conditions . This reaction proceeds via a cross-coupling mechanism, resulting in the formation of the ethynylated product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include distillation and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-5-methylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethynyl-5-methylthiazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of antitumor and antiviral agents.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-methylthiazole involves its interaction with specific molecular targets and pathways. The compound’s ethynyl group can participate in π-π interactions and hydrogen bonding, influencing its binding affinity to biological targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • 2-Ethyl-5-methylthiazole
  • 2-Bromo-5-methylthiazole
  • 2-Amino-5-methylthiazole

Comparison: 2-Ethynyl-5-methylthiazole is unique due to its ethynyl group, which imparts distinct reactivity and binding properties compared to other similar compounds. This structural feature enhances its potential in various applications, particularly in drug design and synthesis of complex molecules .

Properties

Molecular Formula

C6H5NS

Molecular Weight

123.18 g/mol

IUPAC Name

2-ethynyl-5-methyl-1,3-thiazole

InChI

InChI=1S/C6H5NS/c1-3-6-7-4-5(2)8-6/h1,4H,2H3

InChI Key

AEYSJPSGGDDHSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C#C

Origin of Product

United States

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